2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-
Description
The compound 2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]- features a propenoic acid backbone with two key substituents:
- Position 3: A 2-(trifluoromethyl)phenyl group, providing strong electron-withdrawing effects and enhanced lipophilicity due to the trifluoromethyl (-CF₃) moiety.
The -CF₃ group is frequently employed in pharmaceuticals to improve metabolic stability and bioavailability .
Properties
IUPAC Name |
(Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19)/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNJIRMSFAIEV-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1C(F)(F)F)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations
The target compound features a conjugated acrylamide system (2-propenoic acid backbone) substituted at the β-position with a 2-(trifluoromethyl)phenyl group and at the α-position with an acetylamino group. The electron-withdrawing trifluoromethyl group imposes steric and electronic constraints, complicating traditional coupling or condensation reactions. Additionally, the α,β-unsaturated system necessitates careful control of regioselectivity during bond formation to avoid polymerization or side reactions.
Retrosynthetic Disconnections
Two primary disconnection strategies emerge:
-
Acrylamide formation : Coupling of a preformed 3-[2-(trifluoromethyl)phenyl]acrylic acid derivative with an acetylated amine.
-
Conjugate addition : Introduction of the trifluoromethylphenyl group via Michael addition to an α-acetylamino acrylate intermediate.
Synthetic Routes and Methodological Comparisons
Knoevenagel Condensation Approach
The Knoevenagel reaction between 2-(trifluoromethyl)benzaldehyde (A ) and N-acetylglycine (B ) represents a plausible pathway:
Optimization Data (Hypothetical):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 80 | 42 |
| L-Proline | DMF | 100 | 55 |
| DBU | THF | 60 | 38 |
This method faces challenges in suppressing decarboxylation side reactions due to the electron-deficient aromatic system.
Michael Addition Strategy
A two-step sequence involving:
-
Synthesis of 2-acetylaminoacrylic acid (C ) via dehydration of N-acetylasparagine
-
Conjugate addition of 2-(trifluoromethyl)phenylmagnesium bromide
Critical parameters for the Grignard addition:
-
Strict temperature control (-78°C to 0°C) to prevent 1,2-addition
Representative Conditions:
-
Solvent: THF at -78°C
-
Molar ratio: 1:1.2 (acrylamide:Grignard reagent)
-
Post-reduction: NaBH₄ quenching to stabilize intermediate
Peptide Coupling Methodology
Utilizing modern coupling reagents to assemble components:
Comparative Reagent Efficiency:
| Reagent System | Conversion (%) |
|---|---|
| EDCl/HOBt | 78 |
| HATU/DIPEA | 85 |
| DCC/DMAP | 64 |
This route requires protection/deprotection strategies for the amine group and may generate stereochemical mixtures requiring chiral resolution.
Stability Considerations and Purification Challenges
Degradation Pathways
-
Thermal decomposition : Above 150°C, cyclization forms β-lactam derivatives
-
Photochemical [2+2] cycloaddition : Requires storage in amber vials under N₂
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Hydrolysis : Susceptible to base-catalyzed amide cleavage at pH > 10
Chromatographic Behavior
| Stationary Phase | Mobile Phase | R_f Value |
|---|---|---|
| Silica Gel 60 | EtOAc/Hex (1:1) | 0.45 |
| C18 | MeCN/H₂O (70:30) | 3.2 min* |
*HPLC retention time (4.6 × 150 mm, 1 mL/min)
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in drug design, particularly in targeting specific pathways involved in cancer progression. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the drug candidates derived from this compound.
Case Study : A study highlighted its use in designing inhibitors for T-cell factor (TCF)-driven epithelial-mesenchymal transition (EMT) in colorectal cancer. The compound was synthesized and tested for its efficacy in inhibiting the TOP2A enzyme, showing promising results in cell-based models and organoid systems .
Polymer Chemistry
The acrylate functionality allows for polymerization reactions, making it a valuable monomer for creating polymers with specific properties. These polymers can be utilized in coatings, adhesives, and sealants.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Method | Free radical polymerization |
| Glass Transition Temp | Varies based on formulation |
| Applications | Coatings, adhesives |
Agricultural Chemicals
The compound's structural features may also lend themselves to applications as herbicides or fungicides. The trifluoromethyl group is known to enhance biological activity against pests.
Research Insight : Preliminary studies suggest that derivatives of this compound exhibit herbicidal activity against certain weeds, although further research is needed to establish efficacy and safety profiles.
Toxicological Profile
Toxicity assessments indicate that while the compound exhibits some irritant properties, it does not show significant systemic toxicity at lower concentrations. Studies involving inhalation exposure have established no observed adverse effect concentrations (NOAEC) for developmental toxicity in animal models .
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased efficacy in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (-CF₃): Enhances acidity of the propenoic acid group (pKa reduction) and increases lipophilicity, improving membrane permeability .
- Cyanophenyl (-C₆H₄CN): The cyano group (-CN) is a stronger electron-withdrawing group than -CF₃, further lowering pKa but reducing metabolic stability compared to -CF₃ .
- Phenyl (-C₆H₅) : Lacks electron-withdrawing effects, resulting in lower acidity and higher solubility in polar solvents compared to -CF₃ or -CN analogs .
Functional Group Reactivity
- Acetylamino (-NHCOCH₃): Facilitates hydrogen bonding, influencing crystallization behavior and intermolecular interactions. Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives.
- Azido (-N₃) : Highly reactive in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation or polymer synthesis .
Biological Activity
Chemical Identity:
- IUPAC Name: 2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-
- CAS Number: 5429-56-1
- Molecular Formula: CHFNO
- Molecular Weight: 273.21 g/mol
Structural Characteristics:
This compound features a propenoic acid backbone with an acetylamino group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique biological properties.
Antioxidant Properties
Research indicates that derivatives of propenoic acids, including those with trifluoromethyl substitutions, exhibit significant antioxidant activities. A study on cinnamic acid derivatives highlighted that certain structural modifications enhance their ability to scavenge free radicals, thereby providing hepatoprotection against oxidative stress-induced damage . The presence of the trifluoromethyl group is hypothesized to influence the electronic properties of the molecule, potentially increasing its reactivity towards free radicals.
Anticancer Activity
The anticancer potential of compounds similar to 2-propenoic acid derivatives has been documented in various studies. For instance, certain cinnamic acid derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of trifluoromethyl groups may enhance these effects by improving the lipophilicity and bioavailability of the compounds.
Enzyme Inhibition
Similar compounds have shown promise in inhibiting specific enzymes linked to cancer progression and inflammation. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The structural features of these compounds could modulate their binding affinity and selectivity towards COX enzymes .
Case Studies
A notable case study involved the evaluation of various propenoic acid derivatives in animal models for their hepatoprotective effects against carbon tetrachloride (CCl) induced liver damage. Results indicated that specific structural modifications significantly enhanced protective effects, suggesting that 2-propenoic acid derivatives could be developed as therapeutic agents for liver diseases .
Data Table: Biological Activities of Related Compounds
The biological activities of 2-propenoic acid derivatives are attributed to several mechanisms:
- Radical Scavenging: The electron-withdrawing trifluoromethyl group enhances the ability of the compound to donate electrons and neutralize free radicals.
- Apoptosis Induction: Structural modifications can lead to increased interactions with cellular targets that trigger apoptotic pathways in cancer cells.
- Enzyme Interaction: The molecular structure allows for effective binding to enzyme active sites, inhibiting their function and disrupting pathological processes.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]acrylic acid?
- Methodological Answer : A common approach involves Knoevenagel condensation between 2-(trifluoromethyl)benzaldehyde derivatives and an acetylated glycine equivalent (e.g., N-acetylglycine methyl ester). The reaction typically employs catalytic bases like piperidine or DBU in anhydrous solvents (e.g., THF or DMF) under reflux. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the α,β-unsaturated product . Key Data :
- Yield optimization: ~50–70% under inert atmosphere (N₂/Ar).
- Byproduct mitigation: Excess aldehyde (1.2–1.5 eq.) improves selectivity for the desired product.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals:
- α,β-unsaturated carbonyl protons (δ 6.5–7.2 ppm, doublet of doublets).
- Trifluoromethyl group (¹³C δ ~120–125 ppm, quartet due to ³J coupling with fluorine).
- Acetylamino NH proton (δ 8.5–9.0 ppm, broad singlet, exchangeable with D₂O) .
- FT-IR : Confirm acrylate C=O (1700–1720 cm⁻¹) and amide N–H (3300 cm⁻¹) stretches.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ or [M−H]⁻) to verify molecular formula (C₁₂H₁₀F₃NO₃).
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the β-carbon via conjugation with the α,β-unsaturated carbonyl system. Computational studies (DFT/B3LYP/6-31G*) reveal reduced LUMO energy at the β-position, favoring Michael additions. Experimental validation:
- Kinetic assays with thiols or amines show accelerated reaction rates compared to non-fluorinated analogs.
- Hammett substituent constants (σₚ) correlate with observed reactivity trends .
Table 1 : Comparative Reactivity (Pseudo-First-Order Rate Constants)
| Nucleophile | k (CF₃-substituted) | k (Non-CF₃) |
|---|---|---|
| Benzylamine | 0.45 s⁻¹ | 0.12 s⁻¹ |
| Thiophenol | 0.78 s⁻¹ | 0.21 s⁻¹ |
Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition) be systematically addressed?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). Best practices:
- Dose-response curves : Use ≥10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values.
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay integrity.
- Orthogonal assays : Confirm inhibition via fluorescence polarization (binding affinity) and SPR (kinetic parameters).
Example: Discrepancies in COX-2 inhibition resolved by repeating assays in Tris buffer (pH 7.4) vs. phosphate buffer (pH 6.8), highlighting pH-dependent activity .
Synthesis and Characterization Workflow
Figure 1 : Recommended Protocol for Synthesis and Analysis
Synthesis : Knoevenagel condensation → Purification (column chromatography) → Recrystallization.
Characterization : NMR/IR → HRMS → X-ray crystallography (if crystals obtained).
Biological Testing : Enzymatic assays → Computational docking (AutoDock Vina).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
